(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXFAYSYVRXMF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941466 | |
| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19701-85-0 | |
| Record name | N-Acetylproline N-methylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Pyrrolidine derivatives, including (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, have been explored for their antimicrobial properties. A study demonstrated that modifications to the pyrrolidine structure can lead to significant increases in activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis. Compounds designed with similar scaffolds exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant strains, indicating promising potential for future drug development .
1.2 Drug Delivery Systems
The compound's solubility characteristics make it suitable for use in drug formulation, particularly in enhancing the bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based formulations has shown improved absorption rates in preclinical models, suggesting its utility in transdermal and oral delivery systems.
Material Science Applications
2.1 Solvent Properties
this compound exhibits properties similar to N-Methyl-2-pyrrolidone (NMP), making it a potential solvent in various industrial applications. Its high polarity and ability to dissolve a wide range of organic and inorganic compounds position it as a valuable solvent in the electronics industry for cleaning and processing semiconductor materials .
2.2 Polymer Production
The compound can also be utilized in the synthesis of polymers, particularly those requiring high-performance characteristics such as thermal stability and chemical resistance. Its application in producing polyphenylene sulfide (PPS) highlights its role in advanced material development for automotive and aerospace industries.
Case Studies
Mechanism of Action
The mechanism of action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Pyrrolidine Core Modifications
- (S)-2-Acetamidopropanoic acid: Replaces the pyrrolidine ring with a linear carbon chain, limiting conformational rigidity and reducing interaction with chiral receptors .
- Pyrrolidine boronic acid : Incorporates boron for covalent binding to enzymes, a feature absent in the target compound .
Substituent Effects
- Ethyl vs.
- Acetyl Group : The acetyl group in the target compound improves metabolic stability compared to unprotected pyrrolidine derivatives like 2-Methylpyrrolidine .
Biological Activity
(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, also known as N-acetyl-L-proline amide, is a compound derived from L-proline that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H12N2O2, with a molecular weight of 156.18 g/mol. Its structure includes a pyrrolidine ring, an acetyl group, and a carboxamide functional group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its role as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are crucial in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound binds to the active site of ACE, blocking this conversion and thereby contributing to antihypertensive effects .
Additionally, research indicates that this compound may influence protein folding and stability , which can have broader implications for drug design targeting various diseases .
1. Antihypertensive Effects
- As an ACE inhibitor, this compound has been studied for its potential in managing hypertension. It has shown promising results in preclinical models by effectively lowering blood pressure .
2. Enzyme Inhibition
- This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its interaction with specific molecular targets can modulate enzyme activity, leading to diverse biological effects .
3. Potential Therapeutic Properties
- Beyond its role as an ACE inhibitor, this compound is being explored for anti-inflammatory and analgesic properties. These therapeutic potentials make it a candidate for further research in pharmacology .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-N-acetyl-2-pyrrolidinecarboxamide | Lacks methyl group | Less effective as ACE inhibitor |
| (2S)-1-methylpyrrolidine-2-carboxamide | Lacks acetyl group | Affects solubility and reactivity |
| This compound | Contains both acetyl and methyl groups | Enhanced specificity and reactivity |
The unique combination of acetyl and methyl groups in this compound enhances its reactivity and specificity compared to similar compounds, making it a valuable candidate in drug development .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on ACE Inhibition : A study demonstrated that this compound effectively inhibited ACE activity in vitro, showing a dose-dependent response that supports its potential use as an antihypertensive agent .
- Protein Interaction Studies : Research exploring the binding affinity of this compound with various proteins revealed significant interactions that could influence metabolic pathways .
Q & A
Q. What synthetic methodologies are recommended for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis or solution-phase acylation . For example, analogous pyrrolidine-2-carboxamide derivatives are synthesized by reacting pyrrolidine-2-carboxylic acid precursors with acetylating agents (e.g., acetyl chloride) in the presence of coupling reagents like HATU or DCC. Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysis. Post-synthesis purification via reverse-phase HPLC (≥98% purity) ensures removal of byproducts .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the acetyl and methyl groups' positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.
- Melting Point : Consistency with literature values ensures crystallinity and stability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for guidelines:
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles, lab coats).
- Avoid inhalation/ingestion; in case of exposure, rinse with water and seek medical attention.
- Store in airtight containers at 2–8°C to prevent degradation. Note that combustion may release toxic fumes (e.g., NO, CO) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., as demonstrated for related carboxamides in ).
- Circular Dichroism (CD) : Confirm optical activity in solution .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO for receptor binding).
- Dose-Response Curves : Use at least three independent replicates to calculate EC/IC values.
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining enantiomeric excess.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., AT1 or enzyme active sites).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability.
- QSAR Modeling : Corrogate substituent effects on activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point)?
- Methodological Answer :
- Inter-laboratory Comparison : Cross-validate results using standardized methods (e.g., DSC for melting point).
- Sample Purity Verification : Reassess via elemental analysis and TLC.
- Literature Review : Identify potential synthesis route differences (e.g., Boc-protected intermediates vs. free amines) that alter crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
